molecular formula C10H9BrClNO3 B3305490 N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide CAS No. 923205-32-7

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide

Cat. No. B3305490
CAS RN: 923205-32-7
M. Wt: 306.54 g/mol
InChI Key: ZUTSNIYFLOBPES-UHFFFAOYSA-N
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Description

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide, also known as BDCA, is a novel chemical compound that has garnered significant attention in the scientific research community. BDCA is a synthetic compound that has shown potential in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

1. Novel Synthetic Opioids Research

A detailed review focused on the chemistry and pharmacology of novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. These compounds, developed in the 1970s and 1980s, have been used to track their emergence as substances of abuse. The study highlights the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure new substances are detected early in toxicological samples (Sharma et al., 2018).

2. Environmental Occurrence of Brominated Flame Retardants

This review emphasizes the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food. It addresses the increasing application of NBFRs and the need for more research on their occurrence, environmental fate, and toxicity. The review also highlights significant knowledge gaps and calls for optimized analytical methods and further research on emission sources and potential leaching (Zuiderveen et al., 2020).

properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3/c11-6-3-8-9(16-2-1-15-8)4-7(6)13-10(14)5-12/h3-4H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTSNIYFLOBPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide
Reactant of Route 2
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N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide
Reactant of Route 3
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide

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